molecular formula C19H21N3O B2627401 N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide CAS No. 1427962-99-9

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide

Cat. No. B2627401
CAS RN: 1427962-99-9
M. Wt: 307.397
InChI Key: BOBNKGPBNAIYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide, also known as CC-1065 or its prodrug, adozelesin, is a potent antitumor agent that has been studied extensively for its potential in cancer treatment. This compound is a member of the duocarmycin family of natural products, which are known for their ability to bind to DNA and cause irreversible damage to cancer cells.

Mechanism of Action

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide exerts its antitumor effects by binding to the minor groove of DNA and causing irreversible damage to cancer cells. The compound is highly selective for cancer cells, as it requires the presence of a specific sequence of DNA in order to bind. This selectivity makes N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been shown to induce a variety of biochemical and physiological effects in cancer cells. These effects include DNA damage, inhibition of DNA replication and transcription, and induction of apoptosis. In addition, N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been shown to disrupt the microtubule network in cancer cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide as a research tool is its high potency and selectivity for cancer cells. This makes it a valuable tool for studying the molecular mechanisms of cancer cell death. However, the complex synthesis of N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide makes it difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide. One area of interest is the development of prodrugs that can be activated specifically in cancer cells, which would increase the selectivity and potency of the compound. Another area of interest is the development of combination therapies that include N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide, which could enhance its antitumor effects. Finally, the development of new synthetic methods for N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide could make the compound more widely available for research and potential clinical use.

Synthesis Methods

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide is a complex natural product that is difficult to synthesize. However, several total syntheses have been reported in the literature, including a convergent approach that involves the coupling of two key fragments. The synthesis typically involves several steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been extensively studied for its potential in cancer treatment. It has been shown to be highly effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy agents. In addition, N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has been shown to have a synergistic effect when used in combination with other anticancer agents.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-15-7-4-5-8-17(15)21-14(2)16(13)11-18(23)22(3)19(12-20)9-6-10-19/h4-5,7-8H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBNKGPBNAIYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)N(C)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.